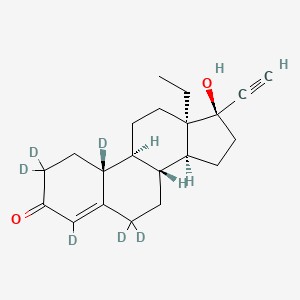

(-)-Norgestrel-d6

Description

Significance of Isotopic Labeling in Advanced Research Methodologies

The application of isotopic labeling has revolutionized research by enabling precise and detailed analysis that was previously unattainable. musechem.commetwarebio.com This technique is foundational to a variety of advanced research methodologies. symeres.com In drug metabolism and pharmacokinetic (DMPK) studies, isotopically labeled compounds are crucial for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME). musechem.com By tracing the labeled drug, scientists can identify metabolites and quantify the drug's presence in various tissues and fluids over time. medchemexpress.com

Furthermore, isotopic labeling is a cornerstone of proteomics and metabolomics, where it is used for the accurate quantification of proteins and metabolites. sigmaaldrich.comsilantes.com Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) utilize labeled amino acids to compare protein abundance between different cell populations. In mechanistic studies, the kinetic isotope effect, a change in reaction rate upon isotopic substitution, provides valuable information about reaction mechanisms. symeres.com The versatility of isotopic labeling extends to environmental science, where it is used to track pollutants, and to agricultural research for monitoring the fate of agrochemicals. symeres.comsimsonpharma.com

Rationale for Deuterium (B1214612) Substitution in Steroidal Molecules

The substitution of hydrogen with its heavier, stable isotope, deuterium, in steroidal molecules offers several distinct advantages for research. arkat-usa.orgresearchgate.net Steroids are a class of lipids characterized by a specific four-ring carbon structure and are notoriously challenging to label due to their hydrocarbon-rich nature with few functional groups. arkat-usa.org Deuterium labeling provides a powerful tool to overcome this challenge. xenbase.orgresearchgate.netnih.govscilit.com

One of the primary reasons for using deuterium is to create internal standards for mass spectrometry (MS) analysis. arkat-usa.org Since deuterated steroids have a higher mass than their non-labeled counterparts, they can be easily distinguished by MS, allowing for precise quantification of the endogenous steroid. metwarebio.com Another significant rationale is the study of steroid metabolism. xenbase.orgnih.gov Introducing deuterium at specific sites on the steroid molecule allows researchers to track its metabolic fate and identify the resulting metabolites. xenbase.orgnih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a "deuterium kinetic isotope effect." researchgate.net This effect can slow down metabolic processes at the site of deuteration, which can be a valuable tool for studying metabolic pathways and can even be harnessed to improve the pharmacokinetic properties of certain drugs. medchemexpress.comresearchgate.net

Overview of (-)-Norgestrel-d6 as a Research Tool and Internal Standard

This compound is the deuterated form of (-)-Norgestrel, the biologically active enantiomer of Norgestrel (B7790687). caymanchem.commedchemexpress.com Norgestrel itself is a synthetic progestin, a type of steroid hormone. caymanchem.com this compound serves as a critical research tool, primarily as an internal standard for the accurate quantification of norgestrel and its active component, levonorgestrel (B1675169), in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). caymanchem.combioscience.co.ukresearchgate.netbiomol.comthieme-connect.comcaymanchem.com

The use of this compound as an internal standard is essential for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and reliability of quantitative analyses. researchgate.netthieme-connect.com In pharmacokinetic studies, for example, researchers can add a known amount of this compound to a plasma sample. researchgate.netthieme-connect.com By comparing the MS signal of the deuterated standard to that of the non-labeled norgestrel, they can precisely determine the concentration of the drug in the sample. researchgate.netthieme-connect.com This is crucial for understanding the drug's behavior in the body over time. The stability and distinct mass of this compound make it an ideal and reliable tool for a wide range of analytical and research applications. caymanchem.comusbio.net

Interactive Data Tables

Chemical Properties of this compound

| Property | Value | Source |

| Formal Name | (±)-13-ethyl-17α-hydroxy-18,19-Dinorpregn-4-en-20-yn-3-one-2,2,4,6,6,10-d₆ | caymanchem.com |

| Molecular Formula | C₂₁H₂₂D₆O₂ | caymanchem.combioscience.co.ukusbio.net |

| Molecular Weight | 318.5 g/mol | caymanchem.comcaymanchem.com |

| Purity | ≥99% deuterated forms (d₁-d₆) | caymanchem.combioscience.co.uk |

| CAS Number | 2376035-98-0 | medchemexpress.combiomol.comsynzeal.com |

Applications of Isotope-Labeled Compounds in Research

| Research Area | Application | Key Isotopes |

| Pharmaceutical Research | Drug Metabolism and Pharmacokinetics (DMPK) studies, enhancing drug stability. medchemexpress.commusechem.com | ²H, ¹³C, ¹⁵N |

| Metabolomics | Tracing metabolic pathways and fluxes. silantes.com | ¹³C, ¹⁵N |

| Proteomics | Quantitative analysis of proteins (e.g., SILAC). silantes.com | ¹³C, ¹⁵N |

| Environmental Science | Tracing pollutants and understanding environmental cycles. symeres.comsimsonpharma.com | ²H, ¹³C, ¹⁵N, ¹⁸O |

| Agricultural Research | Monitoring the fate of agrochemicals in the environment. symeres.com | ¹³C, ¹⁵N |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H28O2 |

|---|---|

Molecular Weight |

318.5 g/mol |

IUPAC Name |

(8R,9S,10R,13R,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-17-hydroxy-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23H,3,5-12H2,1H3/t16-,17+,18+,19-,20+,21-/m0/s1/i5D2,6D2,13D,16D |

InChI Key |

WWYNJERNGUHSAO-GNKCLBSCSA-N |

Isomeric SMILES |

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4(C#C)O)CC)[2H] |

Canonical SMILES |

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34 |

Origin of Product |

United States |

Synthetic Methodologies for Norgestrel D6

Strategies for Deuterium (B1214612) Incorporation

The synthesis of (-)-Norgestrel-d6 involves the selective replacement of six hydrogen atoms with deuterium. The labeled positions are typically at the 2, 2, 4, 6, 6, and 10 positions of the steroid nucleus. Two primary strategies are generally employed for the introduction of deuterium into steroid molecules: hydrogen-deuterium exchange protocols and de novo synthesis using deuterated precursors.

Hydrogen-Deuterium Exchange Protocols

Hydrogen-deuterium (H-D) exchange reactions represent a straightforward approach for the introduction of deuterium into a molecule. These protocols often utilize a deuterium source, such as deuterium oxide (D₂O), in the presence of a catalyst. For ketones like norgestrel (B7790687), base-catalyzed enolization is a common method for exchanging alpha-protons with deuterium. The protons on the carbon atoms adjacent to the carbonyl group at position 3 (i.e., C2 and C4) and the allylic protons at C6 are susceptible to this exchange under basic conditions. The process involves the formation of an enolate intermediate, which is then protonated (or in this case, deuterated) by the deuterium source. By carefully controlling the reaction conditions, such as temperature, reaction time, and the choice of base, a high level of deuterium incorporation at the desired positions can be achieved.

De novo Synthesis with Deuterated Precursors

An alternative and often more precise method for deuterium incorporation is through a de novo synthesis. This strategy involves building the molecule from smaller, already deuterated starting materials. While this approach can be more labor-intensive and costly, it offers greater control over the specific sites of deuteration, minimizing the risk of isotopic scrambling. For the synthesis of this compound, this could involve the use of deuterated building blocks that are later assembled to form the final steroid skeleton. This method ensures that the deuterium atoms are placed at the exact intended positions with high isotopic enrichment.

Characterization and Isotopic Purity Assessment of Synthetic Products

Following the synthesis of this compound, a thorough characterization is essential to confirm its chemical structure, the positions of the deuterium labels, and to quantify the isotopic purity of the final product. A combination of spectroscopic techniques is typically employed for this purpose.

Spectroscopic Techniques for Deuteration Confirmation (e.g., Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy)

Mass Spectrometry (MS) is a powerful tool for confirming the incorporation of deuterium. The molecular weight of this compound is expected to be 318.5 g/mol , which is six mass units higher than the non-deuterated (-)-Norgestrel (312.45 g/mol ). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition and the number of deuterium atoms incorporated. Tandem mass spectrometry (MS/MS) is also utilized to study the fragmentation pattern of the deuterated molecule. This can provide further evidence for the location of the deuterium labels, as the mass-to-charge ratio (m/z) of the fragment ions will differ from those of the non-deuterated analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for unambiguously determining the positions of the deuterium atoms. In ¹H NMR spectroscopy, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence of the sites of deuteration. Furthermore, ²H (Deuterium) NMR spectroscopy can be used to directly observe the deuterium nuclei, providing a definitive confirmation of their locations within the molecule.

Quantification of Isotopic Enrichment

Isotopic enrichment refers to the percentage of molecules in a sample that contain the desired number of deuterium atoms. This is a critical parameter for deuterated standards used in quantitative analysis.

Mass Spectrometry is a primary technique for quantifying isotopic enrichment. By analyzing the isotopic cluster of the molecular ion in the mass spectrum, the relative abundance of the d6 species can be determined in relation to the d0 (non-deuterated) and other partially deuterated species (d1 to d5). The percentage of isotopic enrichment is calculated from the relative intensities of these peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to assess isotopic purity. By comparing the integrals of the remaining proton signals in the ¹H NMR spectrum with those of a known internal standard, the degree of deuteration at specific sites can be estimated.

Advanced Analytical Techniques Utilizing Norgestrel D6 As an Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. The development of robust LC-MS/MS methods is essential for the accurate quantification of compounds in complex mixtures. In the context of (-)-Norgestrel-d6, it is primarily used as an internal standard for the analysis of norgestrel (B7790687) and other synthetic progestins.

Optimization of Chromatographic Separation Parameters

The successful separation of analytes from matrix components is a critical first step in any LC-MS/MS method. For the analysis of norgestrel, various chromatographic parameters are carefully optimized to achieve good peak shape, resolution, and a short run time.

Several studies have focused on optimizing the chromatographic conditions for norgestrel analysis. A common approach involves using a reversed-phase C18 column. ijipls.co.inresearchgate.net For instance, a Vertisep BDS C18 column (4.6×100mm) has been used with a mobile phase consisting of 0.1% formic acid, acetonitrile (B52724), and methanol (B129727) in a ratio of 10:10:80 (v/v/v), at a flow rate of 0.9 mL/min, resulting in a total run time of 6.5 minutes. ijipls.co.in Another method utilized a Zorbax Eclipse XDB-C18 column (150 mm×4.6 mm, 5 µm) with a gradient mobile phase of acetonitrile and 0.1% formic acid in water at a flow rate of 0.75 mL/min, achieving a run time of 4.5 minutes. nih.gov The use of a phenyl column, such as a Zorbax XDB-Phenyl column (3.5 µ, 75×4.6 mm), has also been reported, providing good peak shape and response, especially at low concentrations. thieme-connect.com In this case, a mobile phase of methanol, acetonitrile, and 2 mM ammonium (B1175870) acetate (B1210297) (40:40:20 v/v/v) was employed. thieme-connect.com The inclusion of methanol in the mobile phase can enhance sensitivity and improve peak shape. thieme-connect.com

The choice of mobile phase composition is crucial for achieving optimal separation. Studies have investigated various combinations of organic solvents like acetonitrile and methanol with aqueous buffers containing additives such as formic acid or ammonium acetate. ijipls.co.inthieme-connect.comresearchgate.net For example, a mixture of acetonitrile and water (80:20 v/v) has been used as a mobile phase. researchgate.net The addition of formic acid to the mobile phase has been shown to improve peak shape. researchgate.net The selection of the appropriate column and mobile phase ultimately depends on the specific requirements of the assay, including the desired sensitivity and the complexity of the sample matrix.

Table 1: Examples of Optimized Chromatographic Parameters for Norgestrel Analysis

| Column | Mobile Phase | Flow Rate (mL/min) | Run Time (min) | Reference |

|---|---|---|---|---|

| Vertisep BDS C18 (4.6×100mm) | 0.1% Formic acid, Acetonitrile, Methanol (10:10:80 v/v/v) | 0.9 | 6.5 | ijipls.co.in |

| Zorbax Eclipse XDB-C18 (150 mm×4.6 mm, 5 µm) | Gradient of Acetonitrile and 0.1% Formic acid in water | 0.75 | 4.5 | nih.gov |

| Zorbax XDB-Phenyl (3.5 µ, 75×4.6 mm) | Methanol, Acetonitrile, 2 mM Ammonium Acetate (40:40:20 v/v/v) | Not Specified | 2.0 | thieme-connect.com |

| μ Bondapak Phenyl 5μm (3.9 mm x 30 mm) | Acetonitrile: Water (80:20 v/v) | Not Specified | Not Specified | researchgate.net |

Mass Spectrometric Detection Strategies (e.g., Selected Reaction Monitoring)

Mass spectrometric detection provides the high selectivity and sensitivity required for bioanalytical applications. For the quantification of norgestrel, tandem mass spectrometry (MS/MS) is commonly employed, often in the selected reaction monitoring (SRM) mode. researchgate.netdss.go.th This technique involves monitoring a specific precursor ion to product ion transition, which significantly enhances the specificity of the analysis.

In positive ionization mode, norgestrel typically forms a protonated molecular ion [M+H]+ at a mass-to-charge ratio (m/z) of 313. researchgate.netdss.go.th This precursor ion is then fragmented in the collision cell of the mass spectrometer to produce characteristic product ions. One of the most abundant and stable product ions for norgestrel is found at m/z 245.40. thieme-connect.comresearchgate.net Therefore, the transition of m/z 313.30 → 245.40 is frequently monitored for the quantification of norgestrel. thieme-connect.comnih.gov For this compound, the corresponding transition is m/z 319.00 → 251.30, reflecting the six deuterium (B1214612) atoms. thieme-connect.comnih.gov

The choice of ionization source is also a critical consideration. While both atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) can be used, ESI is often preferred for its higher sensitivity in detecting levonorgestrel (B1675169). nih.govdss.go.thresearchgate.net High-resolution mass spectrometry (HR-MS) has also emerged as a powerful alternative to traditional triple quadrupole instruments, offering the advantage of both quantitative and qualitative analysis on a single platform. icr.ac.uk

Table 2: Selected Reaction Monitoring (SRM) Transitions for Norgestrel and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Norgestrel | 313.30 | 245.40 | thieme-connect.comnih.gov |

| This compound | 319.00 | 251.30 | thieme-connect.comnih.gov |

| Norgestrel | 313 | 245 | researchgate.netdss.go.th |

Role of this compound in Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a gold-standard quantitative technique that relies on the addition of a known amount of an isotopically labeled internal standard to a sample before processing. This compound is an ideal internal standard for the quantification of norgestrel due to its chemical and physical properties being nearly identical to the unlabeled analyte. ijipls.co.inthieme-connect.comnih.govicr.ac.ukcaymanchem.com

The key advantage of using a stable isotope-labeled internal standard like this compound is its ability to compensate for variations in sample preparation, chromatographic separation, and ionization efficiency. epa.gov Since the internal standard and the analyte behave almost identically throughout the entire analytical process, any loss of analyte during extraction or suppression of the signal in the mass spectrometer will be mirrored by a proportional loss or suppression of the internal standard. epa.gov This results in a highly accurate and precise measurement of the analyte concentration, as the ratio of the analyte signal to the internal standard signal remains constant.

This approach is widely adopted in bioanalytical method development for norgestrel and other steroids, as it significantly improves the robustness and reliability of the assay. icr.ac.uknih.govresearchgate.net The use of this compound has been reported in numerous validated LC-MS/MS methods for the quantification of norgestrel in various biological matrices, including human plasma and serum. ijipls.co.inthieme-connect.comnih.govicr.ac.uk

Method Validation in Bioanalytical Research

The validation of bioanalytical methods is a critical process to ensure that the method is reliable, reproducible, and suitable for its intended purpose. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) provide guidelines for the validation of bioanalytical methods. thieme-connect.com The validation process for an LC-MS/MS method utilizing this compound as an internal standard typically involves the assessment of several key parameters.

Assessment of Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements. Both intra-day and inter-day accuracy and precision are evaluated to demonstrate the reliability of the method.

In a validated method for norgestrel in human plasma using this compound as an internal standard, the intra- and inter-day precision, expressed as the coefficient of variation (%CV), was found to be less than 11.0%, and the accuracy was within 9.0% of the nominal values. thieme-connect.comnih.govthieme-connect.com Another study reported intra- and inter-assay precision for levonorgestrel to be less than 8%, with a bias (a measure of accuracy) of less than 6%. nih.govresearchgate.net For a method determining norgestrel and progesterone, the intra-assay and inter-assay precision did not exceed 10% and 9%, respectively. dss.go.th These values are well within the acceptable limits set by regulatory guidelines, which typically require precision to be within ±15% (±20% at the lower limit of quantification) and accuracy to be within ±15% of the nominal concentration. thieme-connect.com

Table 3: Summary of Accuracy and Precision Data from a Validated Norgestrel Assay

| Parameter | Acceptance Criteria | Reported Value | Reference |

|---|---|---|---|

| Intra-day Precision (%CV) | ≤15% | <11.0% | thieme-connect.comnih.govthieme-connect.com |

| Inter-day Precision (%CV) | ≤15% | <11.0% | thieme-connect.comnih.govthieme-connect.com |

| Intra-day Accuracy | ±15% | <9.0% | thieme-connect.comnih.govthieme-connect.com |

| Inter-day Accuracy | ±15% | <9.0% | thieme-connect.comnih.govthieme-connect.com |

| Intra-assay Precision | Not Specified | <10% | dss.go.th |

| Inter-assay Precision | Not Specified | <9% | dss.go.th |

Evaluation of Matrix Effects and Recovery

Matrix effects are a common challenge in LC-MS/MS analysis, where co-eluting endogenous components from the biological matrix can either suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate results. chromatographyonline.com Recovery refers to the efficiency of the extraction process in isolating the analyte from the sample matrix.

The use of a stable isotope-labeled internal standard like this compound is highly effective in mitigating matrix effects. chromatographyonline.com Since the internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, the ratio of their peak areas remains unaffected. chromatographyonline.com Studies have shown that with the use of this compound, no significant matrix effects were observed for the analysis of norgestrel in human plasma. thieme-connect.com

Recovery is typically assessed by comparing the peak area of an analyte in an extracted sample to the peak area of the analyte in a post-extraction spiked sample. In a method for levonorgestrel analysis, the total analyte recovery was found to exceed 92%. nih.gov Another study reported the average recovery of levonorgestrel and its deuterated internal standard to be 73.93% and 74.22%, respectively. ijipls.co.in While high recovery is desirable, consistent and reproducible recovery is more critical, as the use of an internal standard can compensate for incomplete extraction.

Table 4: Reported Recovery and Matrix Effect Findings for Norgestrel Analysis

| Parameter | Finding | Reference |

|---|---|---|

| Matrix Effect | No significant matrix effect observed with the use of this compound. | thieme-connect.com |

| Total Analyte Recovery | >92% | nih.gov |

| Average Recovery (Levonorgestrel) | 73.93% | ijipls.co.in |

| Average Recovery (Levonorgestrel-d6) | 74.22% | ijipls.co.in |

Stability Considerations for Deuterated Standards

The utility of a deuterated internal standard is fundamentally dependent on its stability under various analytical conditions. Any degradation or isotopic exchange of the deuterium atoms can compromise the accuracy of quantification. This compound is valued for its high stability, a critical attribute for a reliable internal standard.

Several factors contribute to the stability of deuterated standards like this compound. The position of the deuterium labels within the molecule is crucial. In this compound, the deuterium atoms are placed on the steroid backbone at positions 2, 2, 4, 6, 6, and 10. caymanchem.combiomol.com This strategic placement on carbon atoms minimizes the risk of exchange with protons from solvents or other sample components, a phenomenon that can occur with more acidic protons.

Proper storage and handling are also paramount to maintaining the integrity of this compound. Manufacturers typically recommend long-term storage at -20°C in a solid form to ensure its stability for extended periods, often for four years or more. caymanchem.comcaymanchem.com Once dissolved in a solvent, it is advisable to use the solution promptly or store it at low temperatures to prevent any potential for degradation or solvent-induced isotopic exchange. The choice of solvent is also a consideration; while slightly soluble in chloroform (B151607) and methanol, care must be taken to use high-purity solvents to avoid introducing contaminants that could affect stability. caymanchem.combiomol.com

The inherent stability of the carbon-deuterium bond compared to the carbon-proton bond also contributes to the compound's robustness as an internal standard. This isotopic effect can, in some instances, lead to slight differences in retention times during chromatography compared to the unlabeled analyte, but this is a predictable and manageable aspect of the analytical method. The primary benefit is the enhanced stability, which ensures that the internal standard behaves consistently throughout the sample preparation and analysis process.

Other Spectroscopic Applications (e.g., Nuclear Magnetic Resonance Spectroscopy)

While the primary application of this compound is as an internal standard in mass spectrometry-based assays, its unique isotopic composition also lends itself to other spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. NMR is a powerful tool for structural elucidation and purity assessment of chemical compounds.

In the context of this compound, ¹H NMR (Proton NMR) is used to confirm the structure and to verify the positions of deuterium incorporation. The absence of signals at the deuterated positions (2, 2, 4, 6, 6, and 10) in the ¹H NMR spectrum, when compared to the spectrum of unlabeled norgestrel, provides direct evidence of successful and specific labeling. medchemexpress.com This is a critical quality control step in the synthesis and certification of the deuterated standard.

Furthermore, ²H NMR (Deuterium NMR) can be employed to directly observe the deuterium nuclei, providing information about the molecular environment at the labeled sites. While less common in routine analytical labs, this technique can offer detailed insights into molecular dynamics and interactions.

The use of this compound in NMR is primarily for characterization and quality assurance of the standard itself. Certificates of Analysis for commercial this compound products often include data from NMR spectroscopy to confirm that the material conforms to the expected structure. lgcstandards.comlgcstandards.com This ensures that researchers using the standard in quantitative analyses can have confidence in its identity and purity.

The combination of mass spectrometry and NMR data provides a comprehensive characterization of this compound, solidifying its role as a high-quality internal standard for demanding analytical applications.

Mechanistic Investigations and Biological Applications of Deuterated Norgestrel Analogs

Elucidation of Steroid Metabolic Pathways through Isotope Tracking

In Vitro Enzyme Kinetic Studies with Deuterated Substrates

In vitro enzyme kinetic studies are essential for understanding how a drug is processed and for predicting its metabolic stability. plos.org Such studies typically determine key parameters like the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). While specific kinetic data for (-)-Norgestrel-d6 as a substrate are not widely published, the principles of enzyme kinetics provide a framework for its application. numberanalytics.com Using deuterated substrates in in vitro systems, such as liver microsomes or recombinant enzymes, allows for the precise investigation of the enzymes responsible for specific metabolic steps. plos.orgnih.gov For steroid metabolism, Cytochrome P450 (CYP) enzymes are the primary catalysts. mdpi.comresearchgate.net Investigating the kinetics of deuterated steroids can help elucidate the reaction mechanisms and the processivity of multi-step oxidations catalyzed by specific CYP isoforms. mdpi.comresearchgate.net

Identification and Quantification of Deuterated Metabolites

A primary application of this compound is its use as an internal standard for the accurate quantification of norgestrel (B7790687) in biological samples like plasma. caymanchem.comveeprho.com In this context, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. The distinct mass-to-charge (m/z) ratio of the deuterated standard allows it to be differentiated from the non-deuterated analyte, ensuring high precision and accuracy. thieme-connect.comresearchgate.net For instance, in UFLC-MS/MS methods, the specific protonated precursor to product ion transitions for norgestrel (m/z 313.30→245.40) and its d6-labeled internal standard (m/z 319.00→251.30) are monitored. thieme-connect.comresearchgate.net This technique enables the reliable quantification of norgestrel in pharmacokinetic studies. ijipls.co.in Beyond its role as a standard, the deuterated metabolites of this compound could be identified and quantified using high-resolution mass spectrometry to trace metabolic pathways and determine the relative abundance of different metabolic products. researchgate.net

Table 2: Mass Spectrometry Transitions for Norgestrel and its Deuterated Analog

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Norgestrel | 313.30 | 245.40 | thieme-connect.comresearchgate.net |

| Levonorgestrel-d6 (B1165255) | 319.00 | 251.30 | thieme-connect.comresearchgate.net |

This table shows the precursor and product ions used in mass spectrometry to quantify norgestrel using its d6-labeled internal standard.

Investigation of Isotope Effects on Biotransformation Rates

The kinetic isotope effect (KIE) is a powerful tool for studying enzyme mechanisms. numberanalytics.com It is expressed as the ratio of the reaction rate of the non-deuterated compound (kH) to the deuterated compound (kD). bioscientia.de A significant primary KIE (typically >2) is strong evidence that C-H bond cleavage is part of the rate-determining step of the reaction. numberanalytics.comnih.gov

In drug metabolism, the KIE can lead to a decreased rate of biotransformation for a deuterated drug compared to its non-deuterated counterpart. bioscientia.de This effect is highly dependent on the specific enzyme, the substrate, and the position of the deuterium (B1214612) label. juniperpublishers.com For example, studies with other deuterated compounds have shown that the KIE can vary significantly between different CYP450 isoforms. plos.org In some cases, no significant KIE is observed, possibly due to a "masked" effect where another step in the reaction sequence, such as product release, is rate-limiting. nih.gov While specific KIE values for this compound metabolism have not been extensively reported, the general principles suggest that deuteration at sites of hydroxylation would likely slow its rate of biotransformation.

Application in Pharmacokinetic Modeling and Animal Studies

This compound and its analogs are invaluable in pharmacokinetic (PK) studies, primarily as internal standards for quantitative analysis. veeprho.comijipls.co.in The inclusion of a deuterated standard improves the robustness and reliability of analytical methods used to determine the concentration of the active drug in biological matrices over time. thieme-connect.comresearchgate.net

Animal studies are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs. Studies in rhesus monkeys have been used to characterize the metabolic disposition of norgestrel, identifying key metabolites and excretion routes. nih.gov The use of deuterated analogs in such animal models can help refine our understanding of these processes. Furthermore, pharmacokinetic modeling, which uses mathematical models to describe the temporal changes in drug concentration, benefits immensely from the high-quality data generated using isotope-labeled standards. thieme-connect.com These models are essential for predicting drug behavior in the body and designing effective therapeutic regimens.

Role of Norgestrel D6 in Specialized Research Domains

Reference Standard in Quantitative Biomedical Assays

(-)-Norgestrel-d6 is primarily utilized as an internal standard for the quantification of norgestrel (B7790687) and its biologically active enantiomer, levonorgestrel (B1675169), in various biological matrices. caymanchem.comcaymanchem.com In techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), the addition of a known amount of the deuterated standard to a sample allows for precise measurement of the non-labeled compound. caymanchem.comcaymanchem.com This is because this compound exhibits nearly identical chemical and physical properties to its non-deuterated counterpart, but its increased mass allows it to be distinguished by the mass spectrometer. thieme-connect.comnih.gov

This application is crucial in pharmacokinetic studies, where researchers track the absorption, distribution, metabolism, and excretion of a drug. For instance, in a study to determine the bioequivalence of two norgestrel tablet formulations, levonorgestrel-d6 (B1165255) was used as the internal standard to accurately quantify norgestrel concentrations in human plasma samples. nih.gov The use of the deuterated standard helps to correct for any loss of analyte during sample preparation and for variations in instrument response, thereby enhancing the accuracy and precision of the results. nih.govnih.gov

The validation of bioanalytical methods, as recommended by regulatory bodies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMEA), often involves the use of such internal standards to ensure the reliability of the data. nih.govomicsonline.org Specificity, a key validation parameter, is assessed by analyzing blank plasma from multiple sources to confirm the absence of interfering substances at the retention times of both the analyte and the internal standard, this compound. omicsonline.org

Table 1: Application of this compound in Quantitative Biomedical Assays

| Research Area | Analytical Technique | Role of this compound | Key Findings |

|---|---|---|---|

| Pharmacokinetics | UFLC-MS/MS | Internal Standard | Enabled the development of a rapid and sensitive method for quantifying norgestrel in human plasma. thieme-connect.comnih.gov |

| Bioequivalence Studies | LC-MS/MS | Internal Standard | Successfully applied to a bioequivalence study of two norgestrel tablet formulations in healthy female volunteers. nih.gov |

Tracer for Environmental Fate and Transformation Studies of Steroidal Contaminants

The presence of synthetic hormones like norgestrel in the environment, primarily due to their excretion and incomplete removal in wastewater treatment plants, is a growing concern. nih.govfrontiersin.org These compounds, even at low concentrations, can act as endocrine disruptors, potentially affecting wildlife. researchgate.neteuropa.eu

This compound serves as a valuable tracer in studies investigating the environmental fate and transformation of steroidal contaminants. By introducing this isotopically labeled compound into controlled laboratory experiments or environmental systems, researchers can track its movement, degradation, and transformation pathways without the interference of naturally occurring norgestrel. acs.orgbmuv.de The distinct mass of this compound allows for its selective detection and quantification using high-resolution mass spectrometry, even in complex environmental matrices like water, sediment, and biota. acs.orgbmuv.de

Table 2: Use of Isotopically Labeled Steroids in Environmental Studies

| Study Focus | Analytical Approach | Role of Labeled Compound | Significance |

|---|---|---|---|

| Fate of Nitrogen in Ecosystems | Isotope Analysis | Tracer | Helps understand nutrient cycling and pollution. |

| Source Apportionment of Hormones | Carbon Isotope Analysis | Distinguishing Marker | Differentiates between synthetic and endogenous steroids in environmental samples. mit.edu |

Applications in Research and Development for Method Robustness and Quality Control

In the realm of research and development, particularly in the pharmaceutical industry, the robustness and quality control of analytical methods are paramount. sigmaaldrich.com this compound plays a crucial role in ensuring the reliability and reproducibility of these methods. caymanchem.comomicsonline.org

During method development and validation, this compound is used to assess various parameters, including:

Recovery: The efficiency of the extraction process is determined by comparing the amount of recovered this compound to the initial amount added. Studies have reported recovery rates for levonorgestrel-d6 to be around 74.22% to 93.88%. omicsonline.orgijipls.co.in

Matrix Effects: The influence of other components in the sample matrix (e.g., plasma, urine) on the ionization of the analyte is evaluated. The consistent behavior of the deuterated internal standard helps to compensate for these effects. acs.org

Precision and Accuracy: Intra- and inter-day precision and accuracy are assessed by repeatedly analyzing quality control samples spiked with known concentrations of the analyte and the internal standard. nih.gov

By incorporating this compound into these quality control procedures, researchers can be confident in the integrity of the data generated by their analytical methods. omicsonline.orgsigmaaldrich.com This is particularly important for methods intended for use in regulated environments, such as clinical trials and environmental monitoring. nih.govrsc.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Norgestrel |

| Levonorgestrel |

| Levonorgestrel-d6 |

| Ethinyl estradiol |

| Testosterone |

| Progesterone |

| 17-desacetyl norgestimate (B1679921) |

| 17-desacetyl norgestimate D6 |

| Norethindrone acetate (B1210297) |

| Desogestrel |

| Estrone |

| 17β-estradiol |

| Estriol |

| 17α-ethinylestradiol |

| Dienestrol |

| Diethylstilbestrol |

| Bisphenol A |

| 4-nonylphenols |

| 4-t-octylphenol |

| Prednisone acetate |

| Hydrocortisone |

| Drospirenone |

| Chlormadinone acetate |

| Gestodene |

| Tibolone |

| Norethindrone |

| Dienogest |

| Cyproterone |

| BPS |

| BPF |

| BPE |

| BPAF |

| BPB |

| BPC |

| BPZ |

Future Directions and Methodological Advancements in Deuterated Steroid Research

Development of Novel Deuteration Strategies

The precision and utility of a deuterated steroid are largely dependent on the methods used to introduce deuterium (B1214612) into the molecule. The development of new synthesis strategies is a critical area of research, aiming for greater efficiency, cost-effectiveness, and the ability to label specific molecular sites.

Early and still relevant methods often rely on the reduction of a ketone group using a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), to introduce the deuterium atom at a specific position. researchgate.net However, recent advancements focus on more versatile and sophisticated techniques. Catalytic deuteration and hydrogen-deuterium (H/D) exchange reactions are gaining prominence. wiseguyreports.comresearchgate.net These methods can offer more efficient and selective ways to incorporate deuterium. wiseguyreports.com For example, H/D exchange reactions provide a straightforward approach for creating novel deuterated molecules by directly transforming C-H bonds into C-D bonds, often using inexpensive deuterium sources like heavy water (D₂O). researchgate.net

Another advanced strategy involves the synthesis of deuterated metabolites themselves. This approach is particularly valuable in doping control analysis, where identifying specific long-term metabolites (LTMs) of anabolic steroids is crucial for extending detection windows. nih.gov By administering a deuterated parent steroid, researchers can identify its corresponding deuterated urinary metabolites with high specificity using mass spectrometry, aiding in the discovery of new biomarkers for substance misuse. nih.gov

| Deuteration Strategy | Description | Key Advantages |

| Reduction with Deuterated Reagents | Utilizes reagents like Sodium Borodeuteride (NaBD₄) to reduce a functional group (e.g., a ketone), incorporating deuterium. researchgate.net | Site-specific labeling, well-established procedures. |

| Catalytic H/D Exchange | Employs a catalyst to facilitate the exchange of hydrogen atoms with deuterium from a source like D₂O gas. wiseguyreports.comresearchgate.net | Can introduce multiple deuterium atoms, potentially more cost-effective. |

| Synthesis of Deuterated Metabolites | Involves the complete synthesis of a known or suspected metabolite in its deuterated form. nih.gov | Provides exact standards for metabolite identification and quantification. |

Integration with Emerging Analytical Platforms

Deuterated steroids like (-)-Norgestrel-d6 are indispensable tools for quantitative analysis, primarily through the isotope dilution method. nih.gov This technique relies on adding a known quantity of the deuterated standard to a sample. sigmaaldrich.com Because the labeled standard has virtually identical physicochemical properties to the unlabeled analyte, it experiences the same losses during sample preparation, extraction, and chromatographic separation. sigmaaldrich.com By measuring the ratio of the analyte to the standard in the mass spectrometer, a highly accurate and precise quantification can be achieved, effectively correcting for variations in sample handling and instrument response. sigmaaldrich.complos.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common platform for this type of analysis, offering high sensitivity and specificity for a wide range of steroids. nih.govmdpi.com The use of deuterated internal standards in LC-MS/MS methods is considered the gold standard for clinical and research applications, as it overcomes the cross-reactivity issues often seen with immunoassays. researchgate.netplos.org

More recently, ion mobility-mass spectrometry (IM-MS) has emerged as a powerful new platform. mdpi.com This technology adds another dimension of separation, distinguishing ions not just by their mass-to-charge ratio and retention time, but also by their size, shape, and charge (collisional cross-section). mdpi.com For complex biological matrices, this additional selectivity can separate the target steroid from interfering compounds that may have the same mass, significantly improving the signal-to-noise ratio and analytical confidence. mdpi.com The integration of deuterated standards with LC-IM-MS allows for highly sensitive targeted measurements while also enabling non-targeted analysis to discover unknown compounds within the same sample run. mdpi.com

| Analytical Platform | Role of Deuterated Steroid | Key Benefits |

| GC-MS | Internal standard for quantification, especially for volatile or derivatized steroids. nih.gov | High chromatographic resolution, established libraries. |

| LC-MS/MS | The most common application; internal standard for isotope dilution analysis. plos.orgmdpi.com | High specificity and sensitivity, avoids cross-reactivity, suitable for a wide range of steroids. plos.org |

| LC-IM-MS | Internal standard in a multi-dimensional separation platform. mdpi.com | Enhanced selectivity, improved signal-to-noise, allows simultaneous targeted and non-targeted analysis. mdpi.com |

Expansion of Research Applications for Stable Isotope Labeled Steroids

The application of deuterated steroids is expanding far beyond their role as simple internal standards for quantification. They have become powerful tools in diverse areas of research, from fundamental metabolic studies to the development of new therapeutic drugs. gabarx.com

In pharmacokinetic studies, stable isotope-labeled steroids are invaluable. nih.gov They allow researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of an exogenous steroid without interference from the body's own endogenous production of the same compound. nih.gov This methodology is crucial for determining the bioavailability of different drug formulations. nih.gov

A particularly innovative application is in the field of drug development, utilizing the "deuterium kinetic isotope effect" (KIE). tandfonline.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. nih.gov By strategically replacing hydrogen with deuterium at a site of metabolic breakdown (a "soft spot"), the rate of metabolism at that position can be slowed. gabarx.cominformaticsjournals.co.in This "deuterium switch" can improve a drug's pharmacokinetic profile, potentially increasing its half-life, reducing the formation of toxic metabolites, and allowing for lower or less frequent dosing. researchgate.netnih.gov This strategy has led to the development and regulatory approval of several deuterated drugs. tandfonline.comresearchgate.net

Furthermore, stable isotope labeling is a cornerstone of metabolomics research. creative-proteomics.com By introducing a labeled compound, scientists can trace its path through complex metabolic networks, identifying metabolites and quantifying metabolic pathway rates (metabolic flux analysis). creative-proteomics.com This provides deep insights into cellular processes and the effects of disease or pharmacological interventions. creative-proteomics.com Other applications include their use as certified reference materials and as standards for monitoring environmental pollutants and ensuring food safety.

| Research Application | Use of Deuterated Steroids | Scientific Insight |

| Pharmacokinetics (PK) | Tracers to differentiate exogenous from endogenous steroids. nih.gov | Accurate measurement of drug absorption, distribution, metabolism, and excretion (ADME). |

| Drug Development (Kinetic Isotope Effect) | Deuteration at metabolic sites to slow drug breakdown. gabarx.comtandfonline.com | Improved drug stability, longer half-life, potentially reduced toxicity and dosing frequency. informaticsjournals.co.inresearchgate.net |

| Metabolomics | Tracers to follow metabolic pathways and quantify flux. creative-proteomics.com | Elucidation of metabolic networks, biomarker discovery, understanding disease states. |

| Environmental & Food Safety | Certified standards for detecting steroid pollutants in samples like water or soil. | Accurate quantification of contaminants for regulatory and safety purposes. |

| Clinical Diagnostics | Internal standards for developing highly accurate diagnostic tests for hormone-related disorders. sigmaaldrich.com | Improved diagnosis and monitoring of diseases like congenital adrenal hyperplasia. |

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing (-)-Norgestrel-d6 with high isotopic purity, and how do these impact its utility in pharmacokinetic studies?

- Methodological Answer : Synthesis requires precise control of deuterium substitution at six positions (C21H22D6O2). Isotopic purity (>98%) must be validated via nuclear magnetic resonance (NMR) and mass spectrometry (MS) to ensure minimal protium contamination, which could skew metabolic stability assessments. Solubility in chloroform (as per physical properties) should be leveraged for purification .

Q. How can researchers validate the isotopic purity of this compound in pharmacokinetic studies?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) to distinguish deuterated and non-deuterated forms. Compare fragmentation patterns and retention times against a non-deuterated reference standard. Deuterium distribution should align with the molecular structure (C21H22D6O2) to confirm positional integrity .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices such as plasma or tissue homogenates?

- Methodological Answer : Solid-phase extraction (SPE) followed by LC-MS/MS is recommended. Optimize ionization parameters (e.g., electrospray ionization in positive mode) to enhance sensitivity. Calibration curves must account for matrix effects, validated using deuterated internal standards to minimize variability .

Advanced Research Questions

Q. How should researchers design controlled experiments to assess deuterium isotope effects on this compound’s metabolic stability compared to its non-deuterated counterpart?

- Methodological Answer : Conduct parallel in vitro assays using human liver microsomes (HLMs) under identical conditions. Monitor metabolites via high-resolution MS and compare half-life (t½) and intrinsic clearance (CLint). Statistical analysis (e.g., ANOVA) must account for batch-to-batch variability in enzyme activity .

Q. What strategies resolve contradictions in reported receptor binding affinities of this compound across different experimental models?

- Methodological Answer : Perform comparative studies using standardized receptor assays (e.g., progesterone receptor alpha isoform). Control for variables like cell line selection (HEK293 vs. HeLa), incubation temperature, and buffer composition. Use molecular docking simulations to validate structural interactions and reconcile discrepancies .

Q. What methodological approaches ensure accurate long-term stability assessment of this compound in biological matrices under varying storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.